Product packaging for 3-Bromo-4,5-dimethylbenzaldehyde(Cat. No.:CAS No. 1407522-47-7)

3-Bromo-4,5-dimethylbenzaldehyde

Cat. No.: B2692504
CAS No.: 1407522-47-7
M. Wt: 213.074
InChI Key: QUILFTQEIPJCIX-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylbenzaldehyde ( 1407522-47-7) is a brominated benzaldehyde derivative of interest in organic synthesis and pharmaceutical research. With a molecular formula of C9H9BrO and a molecular weight of 213.07 , this compound serves as a versatile chemical building block. The aldehyde functional group provides a reactive site for further chemical modifications, including condensations and reductions, while the bromine atom and dimethyl substituents on the benzene ring make it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . These properties are essential for researchers constructing complex organic molecules, investigating structure-activity relationships, or developing new materials. Available as a solid, this product is characterized as a powder or crystal ranging in color from white to orange to green . It is recommended to store this compound in a cool, dark place and, due to its potential sensitivity, under inert gas . Please handle with appropriate safety precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B2692504 3-Bromo-4,5-dimethylbenzaldehyde CAS No. 1407522-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILFTQEIPJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Advanced Synthetic Methodologies

Established and Hypothetical Synthetic Pathways to 3-Bromo-4,5-dimethylbenzaldehyde

Regioselective Bromination of Dimethylbenzaldehyde Precursors

A primary and logical synthetic route involves the direct bromination of 3,4-dimethylbenzaldehyde (B1206508). The directing effects of the methyl and formyl groups on the aromatic ring are crucial for achieving the desired regioselectivity. The formyl group is a deactivating meta-director, while the methyl groups are activating ortho- and para-directors. In 3,4-dimethylbenzaldehyde, the position C5 is ortho to the C4-methyl group and meta to the formyl group, making it a potential site for electrophilic substitution. However, the position C6 is ortho to the C1-formyl group (a deactivating effect) and ortho to the C4-methyl group, while also being para to the C3-methyl group. This complex interplay of electronic effects requires careful selection of brominating agents and reaction conditions to favor bromination at the desired C5 position.

A study on the bromination of various benzaldehydes with NBS demonstrated that 4-N,N-Dimethylbenzaldehyde yielded 3-bromo-4-N,N-dimethylbenzaldehyde, showcasing bromination ortho to the activating dimethylamino group. researchgate.net This supports the feasibility of regioselective bromination directed by activating groups.

Aldehyde Functionalization of Bromo-dimethylbenzene Scaffolds

An alternative retrosynthetic approach involves introducing the aldehyde group onto a pre-existing 1-bromo-3,4-dimethylbenzene (also known as 4-bromo-o-xylene) scaffold. synquestlabs.com This can be achieved through various formylation reactions.

One established method is the Grignard reaction. google.com 1-Bromo-3,4-dimethylbenzene can be converted to its corresponding Grignard reagent by reacting it with magnesium metal. google.com Subsequent treatment of the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup, would yield 3,4-dimethylbenzaldehyde. google.com To obtain the desired this compound, one would need to start with a dibrominated xylene precursor, which adds complexity to the synthesis.

A more direct approach would be the formylation of 1-bromo-3,4-dimethylbenzene. However, standard formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions may not provide the desired regioselectivity due to the directing effects of the bromo and methyl substituents.

A hypothetical but plausible route could involve a directed ortho-metalation strategy. If a suitable directing group were present on the 1-bromo-3,4-dimethylbenzene ring, it could direct lithiation to the desired position, followed by quenching with a formylating agent.

Multi-Component Coupling Strategies for Aryl Aldehyde Construction

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. scielo.org.za While a specific MCR for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs can be applied hypothetically.

For instance, a three-component coupling reaction could potentially bring together a brominated aromatic species, a carbon monoxide source (or a synthetic equivalent), and a hydride source, catalyzed by a suitable transition metal complex. Cobalt- and rhodium-catalyzed hydroformylation reactions are well-established methods for converting alkenes and arenes to aldehydes. A variation of this, perhaps involving a pre-functionalized bromo-xylene derivative, could be envisioned.

Recent advancements have shown cobalt/chromium-catalyzed three-component couplings of aryl iodides, allenes, and aldehydes to form homoallylic alcohols. beilstein-journals.org While not directly producing an aryl aldehyde, this demonstrates the potential of multi-component strategies in building complex substituted aromatic systems. Another example is a zirconium-mediated multicomponent coupling of alkynes, aldehydes, and aryl iodides. rsc.org These types of reactions highlight the possibility of designing a convergent synthesis where the key fragments are assembled in a single pot.

Emerging and Sustainable Synthesis Protocols

Green Chemistry Approaches in this compound Synthesis (e.g., in situ bromine generation, solvent-free reactions)

Modern synthetic chemistry places a strong emphasis on developing environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied.

In situ Bromine Generation: The use of molecular bromine presents significant safety and environmental hazards. sci-hub.se A greener alternative is the in situ generation of bromine from safer and more stable bromide salts. nih.govresearchgate.net For example, the oxidation of bromide salts like sodium bromide (NaBr) or potassium bromide (KBr) with an oxidant such as sodium hypochlorite (B82951) (NaOCl) or Oxone can produce bromine directly in the reaction mixture, minimizing handling and exposure risks. nih.govorganic-chemistry.orggoogle.com This approach has been successfully used for the bromination of various aromatic compounds. organic-chemistry.org A protocol for the in situ generation of bromine in flow reactors has also been described, offering enhanced safety and control. nih.gov

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under neat conditions or using solid-state grinding, can reduce waste, simplify workups, and sometimes enhance reaction rates. tandfonline.comtandfonline.comtue.nlresearchgate.netresearchgate.net The synthesis of various benzaldehyde (B42025) derivatives has been achieved under solvent-free conditions. tandfonline.comtandfonline.comtue.nlresearchgate.net For instance, a solvent-free Knoevenagel condensation of benzaldehydes has been developed. tandfonline.comtandfonline.comtue.nlresearchgate.net While this applies to reactions of benzaldehydes, the principle can be extended to their synthesis. A solvent-free bromination of aromatic compounds has also been reported, using solid KNO3 and gaseous HBr or solid NaBr, KNO3, and gaseous HCl. researchgate.net

Catalytic Synthesis Methods for Enhanced Selectivity and Yield

Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher selectivity and efficiency.

Catalytic Bromination: The regioselective bromination of 3,4-dimethylbenzaldehyde can be significantly improved by using catalysts. Lewis acids or zeolites can be employed to enhance the electrophilicity of the brominating agent and to control the regiochemical outcome through shape-selective catalysis. nih.gov For instance, zeolites have been shown to induce high para-selectivity in the bromination of toluene (B28343) and similar substrates. nih.gov While not explicitly demonstrated for 3,4-dimethylbenzaldehyde, this approach holds promise for directing bromination to the desired C5 position.

Catalytic Formylation: For the aldehyde functionalization route, catalytic methods for the formylation of 1-bromo-3,4-dimethylbenzene would be highly desirable. Transition metal-catalyzed carbonylation reactions, using carbon monoxide or a CO surrogate, could provide a direct route to the aldehyde. Palladium-catalyzed reactions, for example, are widely used for the formation of C-C and C-heteroatom bonds and could potentially be adapted for this transformation.

The table below summarizes some of the synthetic strategies discussed:

Synthetic Strategy Starting Material Key Transformation Reagents/Catalysts Potential Advantages Potential Challenges
Regioselective Bromination3,4-DimethylbenzaldehydeElectrophilic Aromatic SubstitutionNBS, Br₂/Lewis Acid, ZeolitesDirect, atom-economicalAchieving high regioselectivity
Aldehyde Functionalization1-Bromo-3,4-dimethylbenzeneGrignard Reaction & FormylationMg, DMFWell-established chemistryRequires pre-functionalized starting material
Aldehyde Functionalization1-Bromo-3,4-dimethylbenzeneCatalytic FormylationCO, Transition Metal Catalyst (e.g., Pd)Potentially more direct and efficientCatalyst development and optimization
Green Bromination3,4-DimethylbenzaldehydeIn situ BrominationNaBr/Oxone, NaBr/NaOClIncreased safety, reduced wasteOptimization of reaction conditions
Solvent-Free Synthesis3,4-DimethylbenzaldehydeSolvent-Free BrominationSolid-state reagentsEnvironmentally friendly, simplified workupMay require specialized equipment

Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from batch to continuous flow manufacturing is a paradigm shift in modern chemical synthesis, offering significant advantages in scalability, safety, and process control. For the production of this compound, adapting the synthetic sequence to a continuous flow process holds the potential for enhanced efficiency and consistency. Continuous flow synthesis has been recognized for its ability to improve production efficiency, time economy, and sustainability in the synthesis of complex molecules, including natural product alkaloids that use similar substituted benzaldehyde precursors. rsc.orgresearchgate.net

A conceptual continuous process for this compound could involve two sequential reactor modules. In the first, a stream of o-xylene (B151617) could be continuously mixed with formylating agents under high pressure and temperature to synthesize the 3,4-dimethylbenzaldehyde intermediate. The output stream could then be purified in-line before entering a second reactor module. Here, it would be mixed with a brominating agent stream, with the residence time in the reactor carefully controlled to ensure complete and regioselective monobromination. The use of twin-screw extrusion (TSE) has also shown potential for carrying out solvent-free organic reactions on a continuous and scalable basis, which could be an alternative approach. scispace.com Such a setup would not only allow for kilogram-scale production but also enhance process safety by minimizing the volume of hazardous reagents handled at any given time. scispace.com

Precursor Accessibility and Strategic Derivatization in the Synthesis of this compound

Selection and Preparation of Substituted Toluene and Xylene Derivatives

The most logical and cost-effective starting material for the synthesis of this compound is o-xylene (1,2-dimethylbenzene) . This precursor is industrially available and provides the required 1,2-dimethyl substitution pattern. The synthesis proceeds via the key intermediate 3,4-dimethylbenzaldehyde . researchgate.net

Two primary strategies can be employed to prepare 3,4-dimethylbenzaldehyde from o-xylene:

Direct Formylation of o-Xylene: This is the most direct route. Methods like the Gattermann-Koch reaction can introduce a formyl group onto the o-xylene ring. researchgate.net Due to the directing effects of the two methyl groups, formylation preferentially occurs at the position para to one of the methyl groups, yielding 3,4-dimethylbenzaldehyde. This method can be catalyzed by superacids like CF3SO3H + SbF5, which has shown high positional selectivity. researchgate.net

Bromination followed by Formylation: An alternative route involves first brominating o-xylene to produce 4-bromo-o-xylene (B1216868) . This intermediate can then be converted into a Grignard reagent by reacting it with magnesium metal. google.com Subsequent treatment of this organometallic species with a formylating agent, such as N,N-dimethylformamide (DMF), yields 3,4-dimethylbenzaldehyde. google.com This multi-step approach offers an alternative when direct formylation presents challenges in yield or selectivity.

Precursor NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Role
o-XyleneC₈H₁₀106.17144.4Initial starting material.
4-Bromo-o-xyleneC₈H₉Br185.06214-215Intermediate for Grignard-based formylation. google.com
3,4-DimethylbenzaldehydeC₉H₁₀O134.18221-222Direct precursor for the final bromination step. researchgate.net

Brominating Agents and Their Mechanistic Implications in Aromatic Systems

The final step in the synthesis is the regioselective bromination of 3,4-dimethylbenzaldehyde. This is an electrophilic aromatic substitution (EAS) reaction, a fundamental process in aromatic chemistry. wku.edu The mechanism involves the generation of a powerful electrophile (conceptually Br⁺) that attacks the electron-rich benzene (B151609) ring. coconote.app

Mechanism and Regioselectivity:

The reaction proceeds via a two-step mechanism. libretexts.orglumenlearning.com First, the electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org In the second step, a proton is removed from the carbon bearing the new substituent, restoring the ring's aromaticity. libretexts.orglibretexts.org

The position of bromination on the 3,4-dimethylbenzaldehyde ring is dictated by the combined electronic effects of the three existing substituents:

Two Methyl Groups (-CH₃): These are electron-donating groups (activating) and are ortho, para-directors. They increase the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to them.

Aldehyde Group (-CHO): This is an electron-withdrawing group (deactivating) and is a meta-director. It decreases the ring's electron density and directs incoming electrophiles to the meta position.

In 3,4-dimethylbenzaldehyde, the positions are influenced as follows:

Position 2: ortho to the C1-aldehyde (disfavored) and ortho to the C3-methyl group (favored).

Position 3: meta to the C1-aldehyde (favored) and ortho to the C4-methyl group (favored).

Position 5: meta to the C1-aldehyde (favored) and ortho to the C4-methyl group (favored).

Position 6: ortho to the C1-aldehyde (disfavored) and meta to both methyl groups (disfavored).

Between positions 3 and 5, which are both activated by a methyl group and directed by the aldehyde, steric hindrance may play a role. However, the target is specifically the 3-bromo isomer, indicating that reaction conditions can be optimized to favor this product. The synthesis of the related 3-bromo-4,5-dimethoxybenzaldehyde (B129006) proceeds by direct bromination of 3,4-dimethoxybenzaldehyde, showing that bromination ortho to one activating group and meta to the deactivating group is a viable and predictable pathway. uni-tuebingen.debohrium.com

Common Brominating Agents:

A variety of reagents can be used for electrophilic aromatic bromination, each with different reactivities and handling requirements. sci-hub.se

Brominating AgentCatalyst/ConditionsCharacteristics & Mechanistic Implications
Molecular Bromine (Br₂) Lewis acid (e.g., FeBr₃, AlCl₃)The most common and classical agent. The Lewis acid polarizes the Br-Br bond, creating a potent electrophilic species (e.g., "Br⁺") that attacks the aromatic ring. coconote.appyoutube.com It is highly effective but corrosive and toxic. wku.edu
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) or used with silica (B1680970) gelA solid, safer alternative to liquid bromine. nih.gov In the presence of a proton source, NBS generates an electrophilic bromine species. It is often highly regioselective, favoring para-bromination in many systems. nih.gov The succinimide (B58015) byproduct is water-soluble, simplifying purification. wku.edu
Hypobromous Acid (HOBr) Aqueous mediaConsidered the kinetically relevant brominating agent in aqueous solutions at near-neutral pH. nsf.gov Its reactivity and the regioselectivity can be influenced by solution pH. nsf.gov

Formylation Reagents and Optimization of Aldehyde Introduction

The introduction of the aldehyde group onto the o-xylene precursor is a critical step that can be achieved through several named reactions. numberanalytics.comnumberanalytics.com The choice of method depends on factors like substrate reactivity, desired selectivity, and reagent availability.

Key Formylation Methods:

Vilsmeier-Haack Reaction: This reaction uses a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comnrochemistry.com The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic rings. nrochemistry.commychemblog.com The reaction is generally regioselective, with substitution occurring at the least sterically hindered position, which favors the formation of 3,4-dimethylbenzaldehyde from o-xylene. jk-sci.comnrochemistry.com Optimization involves controlling the reaction temperature, which can range from 0°C to 80°C depending on the substrate's reactivity. jk-sci.com

Gattermann-Koch Reaction: This method is a classic approach for formylating alkylbenzenes. purechemistry.org It involves treating the aromatic compound with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, using a catalyst system like aluminum chloride (AlCl₃) and a co-catalyst like copper(I) chloride. slideshare.netwikipedia.org The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org Studies using superacid systems (e.g., HF-SbF₅) have shown that high para regioselectivity can be achieved. bohrium.comacs.org However, the protonation of reactive aromatic compounds in strong acids can sometimes decrease the apparent formylation rate. acs.org

Grignard-based Formylation: As mentioned in section 2.3.1, this method involves the formation of an organometallic intermediate. 4-bromo-o-xylene is first converted to 4-methyl-3-methylphenylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking an electrophilic formylating agent like DMF. google.comcommonorganicchemistry.com An acidic workup then hydrolyzes the intermediate to yield the final aldehyde. google.com Optimization focuses on ensuring the complete formation of the Grignard reagent and controlling the temperature during the addition of DMF to prevent side reactions.

Formylation MethodKey ReagentsTypical SubstratesKey Features & Optimization
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂, (COCl)₂)Electron-rich aromatics (e.g., xylenes, anilines, phenols). wikipedia.orgMild conditions; forms a Vilsmeier reagent electrophile; optimize by controlling temperature. jk-sci.commychemblog.com
Gattermann-Koch CO, HCl, AlCl₃, CuClAlkylbenzenes (e.g., toluene, xylene). wikipedia.org Not suitable for phenols.Requires high pressure; electrophile is [HCO]⁺; catalyst and pressure are key optimization parameters. bohrium.com
Grignard Reaction Mg, DMF, Aryl Halide (e.g., 4-bromo-o-xylene)Aryl halides.Multi-step route; involves an organometallic nucleophile; requires anhydrous conditions and temperature control. google.com
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Aromatic rings.Useful for formylation at sterically hindered positions. tcichemicals.comtcichemicals.com

Reactivity Profiling and Mechanistic Elucidation

Chemical Transformations of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. Its reactivity can be modulated to form a variety of new carbon-heteroatom and carbon-carbon bonds.

The carbonyl carbon of the aldehyde in 3-Bromo-4,5-dimethylbenzaldehyde is electrophilic and readily undergoes nucleophilic addition. In this fundamental reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The presence of the electron-donating methyl groups on the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), while the electron-withdrawing bromo group has an opposing, albeit weaker, effect.

Common nucleophiles for this reaction include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), which form secondary alcohols. The addition of cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a key intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Stereochemical control can be a significant challenge when a new stereocenter is created at the carbonyl carbon, especially if the incoming nucleophile or the aldehyde itself possesses chirality. However, for an achiral molecule like this compound reacting with an achiral nucleophile, the product will be a racemic mixture.

Nucleophile (Nu⁻)Reagent ExampleProduct TypeGeneral Structure of Product
Hydride (H⁻)Sodium borohydride (B1222165) (NaBH₄)Primary AlcoholAr-CH₂OH
Alkyl/Aryl (R⁻)Grignard (RMgBr)Secondary AlcoholAr-CH(OH)R
Cyanide (CN⁻)Sodium cyanide (NaCN)CyanohydrinAr-CH(OH)CN
Acetylide (RC≡C⁻)RC≡CNaPropargyl AlcoholAr-CH(OH)C≡CR

Table 1: Examples of Nucleophilic Addition Reactions with this compound (Ar = 3-Bromo-4,5-dimethylphenyl).

This compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the final product. researchgate.net The reactions are often catalyzed by acid.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines. These are crucial intermediates in various synthetic pathways.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. Oximes are crystalline solids often used for the purification and characterization of aldehydes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. 2,4-dinitrophenylhydrazones are typically brightly colored, crystalline solids, making them useful for qualitative analysis.

ReagentReagent StructureProduct TypeGeneral Product Structure
Primary AmineR-NH₂Imine (Schiff Base)Ar-CH=N-R
HydroxylamineNH₂OHOximeAr-CH=N-OH
HydrazineNH₂NH₂HydrazoneAr-CH=N-NH₂
2,4-Dinitrophenylhydrazine(NO₂)₂C₆H₃NHNH₂2,4-DinitrophenylhydrazoneAr-CH=N-NH-C₆H₃(NO₂)₂

Table 2: Condensation Reactions of this compound (Ar = 3-Bromo-4,5-dimethylphenyl).

The aldehyde functional group in this compound can be selectively oxidized or reduced without affecting the aryl bromide or methyl substituents under appropriate conditions.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-Bromo-4,5-dimethylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The oxidation of various substituted benzaldehydes to their corresponding acids is a well-established transformation. arabjchem.org

Reduction: Chemoselective reduction of the aldehyde to a primary alcohol, (3-Bromo-4,5-dimethylphenyl)methanol, is readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a standard choice for this conversion as it is highly selective for aldehydes and ketones and will not reduce the aryl bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as they can sometimes reduce aryl halides under forcing conditions.

TransformationReagentProduct
OxidationPotassium permanganate (KMnO₄)3-Bromo-4,5-dimethylbenzoic acid
OxidationSilver oxide (Ag₂O)3-Bromo-4,5-dimethylbenzoic acid
ReductionSodium borohydride (NaBH₄)(3-Bromo-4,5-dimethylphenyl)methanol
ReductionLithium aluminum hydride (LiAlH₄)(3-Bromo-4,5-dimethylphenyl)methanol

Table 3: Redox Reactions of this compound.

Olefination reactions are powerful methods for converting carbonyl compounds into alkenes, forming a new carbon-carbon double bond. This compound serves as an excellent substrate for these transformations.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a phosphonium (B103445) ylide) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com The reaction of this compound with a suitable ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-bromo-2,3-dimethyl-5-vinylbenzene. The stereochemical outcome (E/Z ratio) of the Wittig reaction depends heavily on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction almost exclusively produces the (E)-alkene, providing excellent stereoselectivity. organic-chemistry.org Reacting this compound with a phosphonate ester like triethyl phosphonoacetate in the presence of a base would yield the (E)-acrylate ester.

ReactionKey ReagentTypical Product StereochemistryByproduct
WittigPhosphorus Ylide (Ph₃P=CHR)Dependent on ylide stabilityTriphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR⁻)Predominantly (E)-alkeneDialkylphosphate salt

Table 4: Comparison of Olefination Reactions for this compound.

Reactivity of the Aryl Bromide Substituent

The carbon-bromine bond on the aromatic ring is a key site for functionalization via transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The aryl bromide moiety of this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an arylboronic acid, for example, would yield a substituted biaryl compound. This reaction is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with styrene (B11656) would produce a substituted stilbene (B7821643) derivative. The reaction typically favors the formation of the trans isomer. mdpi.com

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkyne such as phenylacetylene (B144264) would result in the formation of a disubstituted alkyne, a valuable structural motif. libretexts.org

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org Coupling this compound with an organozinc reagent provides a powerful method for introducing a variety of alkyl, vinyl, or aryl groups.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
SuzukiBoronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)Biaryl, Styrene derivative (Ar-R)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂ + Ligand + Base (e.g., Et₃N)Substituted Alkene (Ar-CH=CH-R)
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ + CuI + Amine BaseDisubstituted Alkyne (Ar-C≡C-R)
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄ or Ni catalystSubstituted Arene (Ar-R)

Table 5: Major Cross-Coupling Reactions Utilizing the Aryl Bromide of this compound (Ar = 4,5-dimethyl-3-formylphenyl).

Nucleophilic Aromatic Substitution (SNA_r) Pathways

Nucleophilic aromatic substitution (SNA_r) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is crucial for the reaction to proceed at a practical rate. libretexts.org

For an SNA_r reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. libretexts.orgyoutube.comyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the aromatic ring is substituted with two methyl groups, which are electron-donating groups (EDGs). These groups destabilize the negatively charged intermediate required for the addition-elimination mechanism, thereby deactivating the ring towards nucleophilic attack. youtube.com The aldehyde group is an electron-wthdrawing group, but its position meta to the bromine atom means it cannot effectively stabilize the intermediate via resonance. Consequently, standard SNA_r pathways are generally considered unfavorable for this compound. Under forcing conditions with extremely strong bases, an alternative elimination-addition (benzyne) mechanism could potentially occur, but this is less common. youtube.comyoutube.com

Formation and Reactions of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound is the primary site for the formation of organometallic reagents. Both Grignard and organolithium reagents can be prepared, transforming the electrophilic aromatic carbon into a potent nucleophile.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (typically as turnings) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, (3-formyl-4,5-dimethylphenyl)magnesium bromide. wikipedia.org While many bromo-aromatic compounds form Grignard reagents in diethyl ether, the use of THF is often necessary for less reactive halides or substrates with potentially inhibiting functional groups. rsc.org The reaction involves the insertion of magnesium into the C-Br bond. Initiators such as iodine or 1,2-dibromoethane (B42909) are often used to activate the magnesium surface. wikipedia.orggoogle.com

Organolithium Reagent Formation: The corresponding organolithium reagent can be formed via halogen-metal exchange, typically by treating the starting material with two equivalents of an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in a solvent such as THF.

Reactivity of Organometallic Intermediates: Once formed, these organometallic reagents are powerful nucleophiles and bases that can react with a wide range of electrophiles. The aldehyde group within the molecule is itself a potent electrophile; therefore, for reactions with external electrophiles, the aldehyde would typically need to be protected first (e.g., as an acetal) to prevent intramolecular or intermolecular side reactions. Assuming the aldehyde is protected, the Grignard or organolithium reagent could undergo the following reactions:

ElectrophileReagentProduct after Work-up
N,N-Dimethylformamide (DMF)Grignard/OrganolithiumIsophthalaldehyde derivative
Aldehydes/Ketones (e.g., Acetone)Grignard/OrganolithiumSecondary/Tertiary Alcohol
Carbon Dioxide (CO₂)Grignard/OrganolithiumCarboxylic Acid
Alkyl Halides (e.g., CH₃I)Organolithium/Grignard (with catalyst)Alkylated arene (e.g., 1,2,3-trimethylbenzene (B126466) derivative)

This table outlines the expected products from the reaction of the organometallic derivative of a protected this compound with various common electrophiles.

A process for the preparation of 3,4-dimethylbenzaldehyde (B1206508) from 4-bromo-o-xylene (B1216868) demonstrates a similar principle, where the Grignard reagent is formed and subsequently formylated with N,N-dimethylformamide (DMF). google.com

Reactivity of the Methyl Groups on the Aromatic Ring

The two methyl groups on the aromatic ring are susceptible to reactions at the benzylic position, primarily through free radical pathways or oxidation.

Benzylic Halogenation: The benzylic hydrogens of the methyl groups can be substituted with halogens (e.g., bromine) via free-radical chain reactions. These reactions are typically initiated by UV light or a radical initiator (like AIBN) and employ reagents such as N-bromosuccinimide (NBS). The reaction proceeds via a stable benzylic radical intermediate. It is possible to achieve mono-, di-, or tri-halogenation at the benzylic positions. A study on a related azide-functionalized ortho-bromobenzaldehyde derivative showed that a benzylic position could be brominated to provide a dibrominated product in good yield. beilstein-journals.org

Benzylic Oxidation: The methyl groups can be oxidized to various states, most commonly to carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions will oxidize benzylic carbons bearing at least one hydrogen atom to the corresponding carboxylic acid. If both methyl groups were oxidized, the reaction would yield 3-bromo-4,5-dicarboxybenzaldehyde. Milder oxidizing agents could potentially lead to the formation of alcohols or aldehydes, but controlling the reaction to stop at these intermediate stages can be challenging.

Reaction TypeReagent(s)Product
Benzylic BrominationNBS, radical initiator3-Bromo-4-(bromomethyl)-5-methylbenzaldehyde
Benzylic OxidationKMnO₄, heat3-Bromo-4-carboxy-5-methylbenzaldehyde

This table shows representative benzylic functionalization reactions on one of the methyl groups of this compound.

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orgsemanticscholar.org

In this compound, the potential DMGs are the aldehyde, the bromo group, and the methyl groups. The hierarchy of directing ability is crucial. Amides and carbamates are strong DMGs, while methoxy (B1213986) groups and halogens are considered moderate to weak. semanticscholar.orguwindsor.ca

Aldehyde Group: The aldehyde is a poor DMG because it is highly electrophilic and would be attacked by the organolithium base. harvard.edu To be used as a DMG, it must first be converted into a non-electrophilic derivative, such as an α-amino alkoxide formed by reaction with a lithium amide. harvard.edu

Bromo Group: The bromine atom can direct lithiation to the ortho positions (C2 or C4). However, this is often complicated by competing halogen-metal exchange.

Methyl Groups: Methyl groups are very weak DMGs.

Given the substitution pattern, achieving regioselective directed metallation on this compound would be challenging. Deprotonation would likely occur at the most acidic proton, which is influenced by the inductive effects of all substituents. Without protection of the aldehyde, the primary reaction would be nucleophilic addition of the base to the carbonyl group.

Multi-Functional Group Reactivity and Cascade Reactions

The presence of multiple reactive sites on this compound allows for the possibility of cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. baranlab.org While no specific cascade reactions involving this molecule have been reported, its structure suggests several hypothetical pathways.

For instance, a reaction could be designed to involve both the aldehyde and the bromo-group. One potential cascade could be initiated by the formation of an organometallic species at the C-Br bond, followed by an intramolecular reaction or a subsequent intermolecular reaction that also involves the aldehyde. Another possibility involves an initial reaction at the aldehyde (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) which introduces a new functional group that could then participate in a subsequent cyclization or cross-coupling reaction involving the bromo-substituent. The development of such reactions is a key area in synthetic chemistry, aiming to improve efficiency by reducing the number of separate synthetic steps. baranlab.orgacs.org

Advanced Mechanistic Investigations

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, calculate activation energies for competing reactions (e.g., SNA_r vs. benzyne (B1209423) mechanisms), and predict the stability of intermediates like the Meisenheimer complex or organometallic species.

Kinetic Studies: The rates of reaction for processes like benzylic oxidation or organometallic formation could be measured under various conditions to determine the reaction order with respect to each component. researchgate.netarkat-usa.org This data would help elucidate the rate-determining step and support or refute proposed mechanisms. For example, kinetic studies on the oxidation of other substituted benzaldehydes have been used to establish structure-activity relationships and propose detailed reaction mechanisms. researchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., deuterium-labeled methyl groups or a ¹³C-labeled carbonyl) would allow for the tracking of atoms through a reaction sequence. A kinetic isotope effect study, for example, could confirm whether a C-H bond is broken in the rate-determining step of benzylic functionalization.

These advanced methods are essential for moving beyond predictive reactivity based on analogous structures to a precise, quantitative understanding of the chemical behavior of this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ). The sign and magnitude of ρ indicate the sensitivity of the reaction to electronic effects. For reactions where the transition state has a buildup of negative charge, ρ is positive, and electron-withdrawing groups accelerate the reaction. Conversely, for reactions with a buildup of positive charge in the transition state, ρ is negative, and electron-donating groups are accelerating.

Computational studies on substituted benzaldehydes have shown that both steric and electronic effects play a crucial role in determining their reactivity. For instance, in reductions of substituted benzaldehydes, the presence of ortho-substituents can sterically hinder the approach of the reducing agent, thereby decreasing the reaction rate.

The following interactive table provides illustrative kinetic and thermodynamic data for a hypothetical nucleophilic addition reaction to various substituted benzaldehydes, demonstrating the expected trends based on substituent effects. The data is hypothetical and serves to illustrate the principles of chemical reactivity.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the reaction mechanisms of this compound. Common reactions of aldehydes, such as nucleophilic additions, proceed through tetrahedral intermediates. The stability of these intermediates and the energy of the transition states leading to them are influenced by the substituents on the aromatic ring.

For a nucleophilic addition reaction, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate with a negative charge on the oxygen atom. The electron-withdrawing bromo group in this compound would stabilize this negatively charged intermediate through its inductive effect. Conversely, the electron-donating dimethyl groups would have a destabilizing effect. The net effect on the stability of the intermediate would be a balance of these opposing influences.

Theoretical and computational studies are powerful tools for elucidating the structures and energies of transient species like intermediates and transition states. Density functional theory (DFT) calculations, for example, can be used to model the reaction pathway and identify the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states.

The following interactive table summarizes the expected characteristics of intermediates and transition states for a generic nucleophilic addition to substituted benzaldehydes.

Derivatization Chemistry and Application As a Building Block

Synthesis of Complex Molecular Scaffolds

The unique combination of functional groups on 3-Bromo-4,5-dimethylbenzaldehyde allows for its elaboration into a variety of more complex structures. The aldehyde group can be readily transformed into other functionalities, while the bromine atom provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aldehyde functional group of this compound serves as a direct precursor to several important functional groups, including carboxylic acids, esters, amides, and nitriles.

Carboxylic Acids: The most direct derivatization is the oxidation of the aldehyde to a carboxylic acid. Standard oxidizing agents can achieve this transformation, yielding 3-Bromo-4,5-dimethylbenzoic acid. This derivative is a valuable building block in its own right, for example, in the synthesis of more complex molecules like ligands for metal complexes.

Esters and Amides: Once the carboxylic acid is formed, it can be readily converted to esters and amides through well-established methods. Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification), yields the corresponding esters. ekb.eg Similarly, amides can be prepared by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an appropriate amine. iau.ir These derivatives are common in medicinal chemistry and materials science.

Nitriles: The aldehyde can also be converted to a nitrile. One common pathway involves the formation of an oxime by reaction with hydroxylamine (B1172632), followed by dehydration. An alternative and important application is seen in the synthesis of intermediates like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key component in the synthesis of the drug Ivabradine. Although this example uses the dimethoxy analogue, the synthetic principle is applicable. The synthesis starts from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and proceeds in three steps to yield the propanenitrile derivative. google.com

Starting MaterialProductTransformation
This compound3-Bromo-4,5-dimethylbenzoic acidOxidation
3-Bromo-4,5-dimethylbenzoic acidMethyl 3-bromo-4,5-dimethylbenzoateEsterification
3-Bromo-4,5-dimethylbenzoic acidN-Alkyl/Aryl-3-bromo-4,5-dimethylbenzamideAmidation
This compound3-Bromo-4,5-dimethylbenzonitrileOxime formation and dehydration

This table presents plausible synthetic transformations based on standard organic chemistry principles.

The aldehyde group is readily reduced to a primary alcohol, and can also participate in reactions to form amines, further expanding the synthetic utility of this compound.

Alcohols: The reduction of the aldehyde to the corresponding primary alcohol, (3-Bromo-4,5-dimethylphenyl)methanol, is a straightforward and high-yielding reaction. This is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727). A documented example using the closely related 3-bromo-4-methylbenzaldehyde (B184093) shows that NaBH₄ in methanol efficiently reduces the aldehyde to the alcohol at room temperature. chemicalbook.com

Amines: Substituted amines can be synthesized from this compound through reductive amination. rsc.org This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, including sodium cyanoborohydride or sodium triacetoxyborohydride. This method provides a direct route to a wide range of substituted benzylamines.

ReagentProductReaction Type
Sodium borohydride (NaBH₄)(3-Bromo-4,5-dimethylphenyl)methanolReduction
Primary/Secondary Amine, Reducing AgentN-Substituted (3-bromo-4,5-dimethylphenyl)methanamineReductive Amination

This table outlines key reactions for the synthesis of alcohols and amines from this compound.

This compound is a key starting material for the synthesis of various heterocyclic structures, which form the core of many pharmaceutically active compounds.

Benzofurans: The aldehyde can participate in condensation reactions to form benzofuran (B130515) derivatives. For instance, the synthesis of aurone (B1235358) analogues, a class of flavonoids, has been demonstrated using a related starting material. In a specific example, 3-bromo-4,5-dimethoxybenzaldehyde (B129006) undergoes an aldol (B89426) condensation with 4,6-dimethoxybenzofuran-3(2H)-one in the presence of potassium hydroxide (B78521) in ethanol (B145695) to produce Z-2-(3-bromo-4,5-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one with a high yield. iau.ir This reaction highlights the utility of the aldehyde in building complex, fused ring systems.

Indoles and Quinolines: The aldehyde is also instrumental in constructing nitrogen-containing heterocycles. While direct cyclization to an indole (B1671886) is less common from a benzaldehyde (B42025), it is used as a crucial component in multi-step syntheses. For example, 3-bromo-4,5-dimethoxybenzaldehyde has been used as a starting material in the synthesis of complex 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which are investigated for their anti-tumor activity. bohrium.com The synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Claisen-Schmidt condensation. grafiati.com Furthermore, related aminobenzaldehydes are used in Friedländer annulation to produce quinolines, demonstrating the importance of the benzaldehyde scaffold in such syntheses. rsc.orgarabjchem.org

HeterocycleSynthetic StrategyReactant Example
BenzofuranAldol Condensation4,6-dimethoxybenzofuran-3(2H)-one iau.ir
Indole-containing pyridineMulti-step synthesisUsed as a key building block bohrium.com
QuinolineClaisen-Schmidt Condensation grafiati.com

This table summarizes strategies for constructing heterocyclic systems using this compound or its close analogues.

Divergent Synthetic Pathways for Fine Chemicals and Specialized Intermediates

The strategic placement of functional groups in this compound allows for its use in advanced synthetic strategies that rapidly build molecular complexity, such as multicomponent and cascade reactions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This compound (or its dimethoxy analogue) has proven to be an excellent aldehyde component in several MCRs for the synthesis of diverse heterocyclic libraries.

A notable example is the synthesis of 2-amino-4-aryl-4H-chromenes, which are potent apoptosis inducers. These compounds are prepared through a one-pot reaction of 3-bromo-4,5-dimethoxybenzaldehyde, malononitrile (B47326), and a substituted phenol (B47542) in the presence of a base like piperidine. aacrjournals.org This reaction efficiently constructs the complex chromene scaffold in a single step. smolecule.com

Similarly, the aldehyde has been used in a three-component reaction with 2-aminobenzimidazole (B67599) and malononitrile in water to produce substituted pyrimido[1,2-a]benzimidazole-3-carbonitriles, which have been evaluated for antiparasitic activity. mdpi.com Another MCR involves the condensation of a bromo-hydroxy-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and acetone (B3395972) to yield complex tetrahydro chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-7-ol derivatives. researchgate.net

MCR ProductOther Components
2-Amino-4H-chromeneMalononitrile, Substituted Phenol aacrjournals.org
Pyrimido[1,2-a]benzimidazoleMalononitrile, 2-Aminobenzimidazole mdpi.com
Tetrahydro chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidineAcetone, 3-Amino-1,2,4-triazole researchgate.net

This table showcases the application of this compound analogues in various multicomponent reactions.

Cascade or domino reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. researchgate.net These reactions are highly atom- and step-economical, providing rapid access to complex molecules.

The bromine atom and the aldehyde group in this compound make it a suitable substrate for designing cascade sequences. For example, the bromine atom can be used in a Sonogashira coupling reaction with an appropriately designed diyne. The resulting product, now containing an aldehyde and two alkyne moieties, could be a substrate for a subsequent cascade cyclization. A gold-catalyzed cascade cyclization of related systems has been described to form complex polycyclic aromatic structures like benzo[c]phenanthridines. mpg.de While the full cascade starting from this compound is a proposed pathway, the initial coupling step has been demonstrated with the closely related 2-bromo-4,5-dimethoxybenzaldehyde. mpg.de

These strategies, which combine cross-coupling with subsequent cyclization events in a single pot, represent a powerful approach to building molecular complexity efficiently, and this compound is a prime candidate for such synthetic designs.

Computational and Theoretical Chemistry of 3 Bromo 4,5 Dimethylbenzaldehyde

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. These studies elucidate how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For substituted benzaldehydes, these calculations can predict sites susceptible to nucleophilic or electrophilic attack and explain the influence of various functional groups on the aromatic ring. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key quantum mechanical concept used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

In a typical FMO analysis of a substituted benzaldehyde (B42025), performed using DFT methods like B3LYP or CAM-B3LYP with a basis set such as 6-311++G(d,p), the electron density of the HOMO is often localized on the aromatic ring and the oxygen of the methoxy (B1213986) groups, while the LUMO's electron density is concentrated on the carbonyl group and the aromatic ring. scielo.brnih.gov This distribution suggests that the aldehyde group is the primary site for nucleophilic attack, a common reaction for benzaldehydes. The bromine and methyl groups also influence the energy levels and distribution of these orbitals through inductive and hyperconjugative effects.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. nih.gov

Table 1: Representative Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η) The inverse of hardness, indicating reactivity.
Electronegativity (χ) (I + A) / 2 The power to attract electrons.
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of electrons from an equilibrium system.

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. nih.gov |

This table presents the theoretical framework for descriptors derived from FMO analysis; specific values for 3-Bromo-4,5-dimethylbenzaldehyde would require a dedicated computational study.

The distribution of electrons within a molecule is not uniform. Electron density mapping reveals areas with a higher or lower probability of finding electrons. Closely related is the Molecular Electrostatic Potential (MEP) map, which is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net

MEP maps are invaluable for predicting intermolecular interactions and reactive sites. scielo.br In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP map would show a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and nucleophilic interaction. mdpi.com The hydrogen atom of the aldehyde group would exhibit a positive potential, making it electrophilic. The aromatic ring would display a complex potential surface, influenced by the electron-withdrawing bromine atom and the electron-donating methyl and methoxy groups, guiding how the molecule interacts with other reagents. scielo.br

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the bond between the aromatic ring and the carbonyl carbon. While the benzaldehyde moiety tends to be planar, rotation around this C-C bond can lead to different conformers, such as the exo and endo isomers observed in similar molecules. mdpi.com Computational methods can calculate the relative energies of these conformers to identify the most stable structure. mdpi.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. acs.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape, solvent effects, and the stability of molecular complexes. acs.orgmdpi.com For this compound, an MD simulation could reveal the flexibility of the methoxy groups, the rotational barrier of the aldehyde group, and how the molecule interacts with solvent molecules in a solution. acs.org This information is critical for understanding its behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters for Elucidating Molecular Behavior

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). longdom.org

For this compound, calculating the vibrational spectrum would help assign the characteristic stretching and bending modes of the C=O, C-Br, C-H, and C-O bonds. longdom.org The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that aids in the interpretation of experimental results. longdom.org Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). mdpi.com

Table 2: Typical Computationally Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameters Computational Method
FT-IR / FT-Raman Vibrational Frequencies (cm⁻¹) DFT/B3LYP
NMR Chemical Shifts (ppm) GIAO

| UV-Visible | Excitation Energies (eV), λmax (nm), Oscillator Strengths | TD-DFT |

This table outlines the types of spectroscopic data that can be generated computationally. The actual values are specific to the molecule and the level of theory used. mdpi.comlongdom.org

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can map out the entire pathway of a chemical reaction. This involves identifying all intermediates, transition states, and the energy barriers that connect them. Such studies are crucial for understanding reaction kinetics and selectivity. rsc.org

For reactions involving this compound, such as its condensation with other molecules to form larger structures like chalcones or Schiff bases, computational methods can be used to explore the proposed mechanism. researchgate.netrsc.org

To elucidate a reaction mechanism, a potential energy surface is calculated. The reaction pathway is the lowest energy route from reactants to products on this surface. Key points along this pathway include local minima, which represent stable intermediates, and saddle points, which correspond to transition states (TS). mdpi.com

The energy difference between the reactants and a transition state is the activation energy or energy barrier. A high barrier indicates a slow reaction, while a low barrier suggests a fast reaction. rsc.org For a multi-step reaction, the step with the highest energy barrier is the rate-determining step.

For example, in a hypothetical reaction of this compound, computational analysis could model the approach of a nucleophile to the carbonyl carbon, calculate the structure and energy of the resulting tetrahedral intermediate, and map the subsequent steps leading to the final product. mdpi.comrsc.org The resulting energy profile diagram would provide a quantitative picture of the reaction's feasibility and kinetics. rsc.org

In Silico Screening for Novel Reactivity or Catalytic Design

In silico screening has emerged as a powerful strategy in modern chemistry for the discovery of new reactions and the design of efficient catalysts. mdpi.comacs.org This approach involves the use of computational methods to evaluate large libraries of virtual compounds or reaction conditions, thereby prioritizing the most promising candidates for experimental validation.

For this compound, in silico screening could be employed to explore its potential in various synthetic transformations. For example, by creating a virtual library of potential reaction partners and catalysts, one could screen for novel cross-coupling reactions, C-H activation processes, or multicomponent reactions involving this aldehyde. High-throughput virtual screening, often powered by machine learning models trained on existing reaction data, can rapidly predict reaction outcomes and identify novel reactivity patterns that may not be intuitively obvious. acs.org

In the realm of catalyst design, in silico methods can be used to design catalysts that are specifically tailored for transformations involving this compound. This involves creating a virtual library of catalyst scaffolds (e.g., phosphine (B1218219) ligands for palladium catalysts or N-heterocyclic carbenes for organocatalysts) and evaluating their performance for a target reaction. danlehnherr.com Descriptors derived from the computed electronic and steric properties of the catalyst-substrate complex can be correlated with catalytic activity and selectivity through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can then be used to predict the performance of new, untested catalysts, guiding synthetic efforts towards the most promising candidates.

A conceptual workflow for the in silico design of a catalyst for the asymmetric reduction of this compound is outlined below:

Define the Target Reaction: Asymmetric transfer hydrogenation of the aldehyde to the corresponding alcohol.

Select a Catalyst Scaffold: For instance, a chiral N-heterocyclic carbene (NHC) organocatalyst.

Generate a Virtual Library: Create a diverse set of virtual NHC ligands by systematically modifying substituents on the NHC backbone.

Computational Evaluation: For each virtual catalyst, perform DFT calculations to model the key transition states of the reaction with this compound to determine the enantioselectivity.

Develop a QSAR Model: Correlate computed properties of the catalyst-substrate transition states with the predicted enantiomeric excess (ee).

Predict and Synthesize: Use the QSAR model to identify the most promising catalyst candidates for experimental synthesis and testing.

This in silico approach accelerates the discovery process by focusing experimental resources on candidates with the highest probability of success, thereby streamlining the development of novel and efficient catalytic systems for the transformation of this compound.

Advanced Analytical and Spectroscopic Research Methodologies

In Situ Spectroscopic Monitoring of Synthetic Processes

In situ, or real-time, monitoring provides a dynamic window into chemical transformations, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of transient species without altering the reaction environment.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of organic syntheses in solution. beilstein-journals.orgnih.gov By setting up an NMR flow tube connected to a reaction vessel, spectra can be acquired at regular intervals, providing kinetic data and structural information on all species present. beilstein-journals.org For the synthesis of substituted benzaldehydes, ¹H NMR can track the disappearance of starting material signals and the emergence of product signals.

In a typical synthesis of a substituted benzaldehyde (B42025), key transformations can be monitored by observing changes in the chemical shifts of aromatic and aldehydic protons. For instance, in reactions involving benzaldehyde, real-time NMR analysis allows for the tracking of reactive intermediates. nih.gov This technique is particularly valuable for optimizing reaction conditions like temperature, catalyst loading, and residence time in flow chemistry systems. beilstein-journals.org While specific real-time NMR studies on 3-Bromo-4,5-dimethylbenzaldehyde are not prevalent in the literature, the methodology is directly applicable. For example, monitoring the bromination of 4,5-dimethylbenzaldehyde would involve tracking the shift of the aromatic protons as the bromine atom is introduced onto the ring.

Table 1: Hypothetical Real-time ¹H NMR Monitoring of a this compound Synthesis This table illustrates the expected changes in key proton signals during a hypothetical reaction, based on principles of NMR spectroscopy.

Time (min)Reactant Aromatic Signal (ppm)Product Aromatic Signal (ppm)Aldehyde Proton Signal (ppm)Relative Integral (Product)
07.65-9.850%
157.657.709.9025%
307.657.709.9050%
60-7.709.9095%
90-7.709.90>99%

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally suited for monitoring the transformation of functional groups. mdpi.comspectroscopyonline.com These techniques can be applied in real-time to track the progress of reactions involving this compound. researchgate.net

FT-IR Spectroscopy : This technique is sensitive to changes in dipole moment and is excellent for tracking polar functional groups. During the synthesis or derivatization of this compound, the strong carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹) would be a key diagnostic peak. The disappearance of a reactant's characteristic peak or the appearance of the aldehyde's C=O peak would signify reaction progress.

Raman Spectroscopy : As a complementary technique, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com It can be used to monitor the C-Br bond, aromatic ring vibrations, and C-C bonds. In a study on the synthesis of chalcone (B49325) from benzaldehyde, Raman spectroscopy was successfully used to monitor the reaction by tracking a strong signal from the product. researchgate.net This approach allows for the creation of calibration curves to determine product conversion in real-time. researchgate.net

Table 2: Key Vibrational Frequencies for Monitoring this compound Based on characteristic frequencies for functional groups found in similar molecules. mdpi.comscielo.brnih.gov

Functional GroupVibration TypeTechniqueTypical Wavenumber (cm⁻¹)Application in Monitoring
Aldehyde C=OStretchIR, Raman1680-1710Appearance/disappearance indicates aldehyde formation/consumption.
Aldehyde C-HStretchIR2720-2820Confirms presence of the aldehyde group.
Aromatic C=CStretchIR, Raman1570-1600Changes in substitution pattern on the ring can shift this peak.
C-BrStretchRaman, Far-IR500-650Monitors the introduction or reaction of the bromine substituent.
C-H (Methyl)StretchIR, Raman2850-2960Generally stable, serves as an internal reference.

High-Resolution Mass Spectrometry for Unambiguous Product and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a molecule's elemental composition, a critical step in identifying reaction products, intermediates, and impurities. Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) or Orbitrap-based MS are commonly used. semanticscholar.org

For this compound (C₉H₉BrO), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (211.9837 amu for the [M]+ ion containing ⁷⁹Br). The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two peaks (M and M+2) of nearly equal intensity, providing a clear signature for a monobrominated compound. oup.com This is invaluable for distinguishing the desired product from non-brominated starting materials or potential dibrominated byproducts.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a related compound, 6-bromo-2,3-dimethoxybenzaldehyde, X-ray diffraction revealed that the compound crystallizes in the P21/c space group. scielo.br

A similar analysis of this compound would elucidate:

Molecular Conformation : The planarity of the benzene (B151609) ring and the orientation of the aldehyde and methyl groups relative to it. Steric hindrance from the ortho-bromo substituent can influence the rotation of the aldehyde group out of the plane of the aromatic ring. researchgate.net

Intermolecular Interactions : The analysis would reveal non-covalent interactions such as C-H···O hydrogen bonds or halogen bonding (C-Br···O), which govern the crystal packing and influence physical properties like melting point. scielo.br

Table 3: Representative Crystallographic Data for a Substituted Bromobenzaldehyde Data based on the analysis of 6-bromo-2,3-dimethoxybenzaldehyde, illustrating the type of information obtained. scielo.br

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.012
b (Å)14.531
c (Å)7.998
β (°)101.54
Volume (ų)911.9
Z (molecules/unit cell)4

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. nih.gov

Gas Chromatography (GC) : Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for analyzing volatile and thermally stable compounds like this compound. GC-MS combines separation with identification, providing both retention time and a mass spectrum for each component in a mixture. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the analysis and purification of substituted benzaldehydes. sielc.com Reversed-phase HPLC is particularly common for these types of compounds.

Developing a robust HPLC method is critical for quality control and for analyzing a library of derivatives synthesized from this compound. Method development involves optimizing various parameters to achieve good resolution, peak shape, and analysis time.

A study on the closely related compound 3-Bromo-4,5-dimethoxybenzaldehyde (B129006) utilized a reversed-phase Newcrom R1 column. sielc.com The method can be adapted for this compound and its derivatives.

Table 4: Example HPLC Method Parameters for Analysis of a Brominated Benzaldehyde Based on a method for 3-Bromo-4,5-dimethoxybenzaldehyde. sielc.com

ParameterConditionPurpose
Column Newcrom R1 (or standard C18), 4.6 x 150 mmProvides reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile (B52724) (MeCN) and water with an acid modifier (e.g., 0.1% Formic Acid)Controls retention and ensures good peak shape. Formic acid is MS-compatible.
Elution Isocratic or GradientIsocratic for simple mixtures; gradient for complex derivative profiles with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system provides strong UV absorbance for detection. DAD provides spectral data.
Column Temp. 30 °CEnsures reproducible retention times.

Advanced methods like Ultra-High-Performance Liquid Chromatography (UPLC) can be employed for faster analysis times and improved resolution by using columns with smaller particle sizes (< 2 µm). sielc.com Such methods are essential for high-throughput screening of derivative libraries and for detailed impurity profiling in process development. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the analysis of chiral molecules. For a compound such as this compound, if it were part of a synthesis that produces a chiral product or if it were modified to contain a stereogenic center, chiral chromatography would be the definitive method for separating and quantifying its enantiomers. This technique relies on the creation of a transient diastereomeric interaction between the enantiomers of the analyte and a chiral selector, which is part of the chromatographic system. chiralpedia.com The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation. psu.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary modes used for this purpose.

The most prevalent technique for enantiomeric separation is Chiral High-Performance Liquid Chromatography (HPLC). The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For aromatic compounds like substituted benzaldehydes, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power. redalyc.orgnih.gov These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. psu.edu The separation mechanism involves a combination of intermolecular interactions, including π-π stacking between the aromatic ring of the analyte and the phenyl groups of the CSP, hydrogen bonding with the carbamate (B1207046) groups, and dipole-dipole or steric interactions near the chiral center. psu.edunih.gov

The mobile phase composition is another critical parameter that must be optimized. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are commonly used. researchgate.netresearchgate.net The alcohol component acts as a polar modifier, influencing the retention times and selectivity. In reversed-phase mode, mixtures of water with acetonitrile or methanol (B129727) are employed, often with additives to improve peak shape and resolution. sigmaaldrich.com

Developing a method for the enantiomeric purity determination of a chiral derivative of this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. The data below illustrates typical starting conditions for the chiral HPLC separation of analogous aromatic aldehydes and brominated compounds.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Aromatic Aldehydes

Analyte TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Substituted Benzaldehyde AdductsCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)n-Hexane / 2-Propanol (90:10, v/v)1.025UV, 254 nm
Aromatic Aldimine DerivativesCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)n-Hexane / 2-Propanol (93:7, v/v)1.0AmbientUV, 254 nm
Brominated AmidesCellulose tris(3,5-dichlorophenylcarbamate)Acetonitrile / Water0.530UV / ECD
General Aromatic AldehydesAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)n-Hexane / Ethanol (B145695) (85:15, v/v)0.820UV, 280 nm

Chiral Gas Chromatography (GC) presents another powerful technique for enantioseparation, particularly for volatile or semi-volatile compounds. chromatographyonline.com While less common than HPLC for non-volatile aldehydes, derivatization of the aldehyde to a more volatile species, or analysis of a volatile chiral product derived from it, can make GC a viable option. Chiral GC columns typically use cyclodextrin (B1172386) derivatives as the stationary phase. azom.com These cyclodextrin selectors create chiral cavities into which one enantiomer fits preferentially, leading to separation based on differences in inclusion complex stability. azom.com The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving resolution. nih.gov

Table 2: Illustrative GC Conditions for Chiral Separation of Related Compounds

Analyte TypeChiral Stationary Phase (CSP)Carrier GasTemperature ProgramDetection
Chiral Brominated AlkanesDerivatized β-CyclodextrinHelium50°C (2 min), ramp 2°C/min to 180°CFID / ECD
Aromatic KetonesHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinHydrogen80°C, ramp 5°C/min to 200°CFID
Volatile TerpenoidsPermethylated β-CyclodextrinHelium60°C (1 min), ramp 3°C/min to 190°CMS

Applications in Advanced Materials and Supramolecular Chemistry

Incorporation into Functional Polymer Architectures

The dual functionality of 3-Bromo-4,5-dimethylbenzaldehyde enables its use as both a monomer for linear polymer synthesis and a cross-linking agent to create robust polymer networks. These capabilities are crucial for the development of functional polymer architectures with specific mechanical, thermal, and chemical properties.

As a monomer, this compound can be incorporated into polymer chains through various polymerization techniques. The aldehyde group can participate in condensation reactions, for instance, with amine-functionalized molecules to form polyimines (Schiff bases), which can be subsequently reduced to form stable polyamines. The bromine atom, on the other hand, can be utilized in post-polymerization modification reactions, such as Suzuki or Stille coupling, to append other functional groups to the polymer backbone. This allows for the synthesis of polymers with precisely controlled functionalities and, consequently, tailored material properties. For example, the incorporation of this monomer could be used to enhance the thermal stability or modify the solubility of the resulting polymer.

The design of functional monomers is a key strategy for creating polymers with specific and predictable properties. Machine learning models have been developed to navigate the vast chemical space of synthetically accessible polymers by analyzing monomer-level chemical and physical properties rsc.org. This approach allows for the targeted design of monomers to achieve desired polymer characteristics. The bifunctionality of this compound makes it an interesting candidate for such computational design approaches, where the influence of both the bromo and aldehyde functionalities on the final polymer properties can be predicted and optimized.

The aldehyde group of this compound is a key feature for its use in cross-linking and network formation. Aldehydes can react with various nucleophiles, such as amines and phenols, to form cross-links between polymer chains. This process is fundamental in the creation of thermosetting polymers and elastomers with enhanced mechanical strength and thermal stability.

For instance, acrylic-styrenic coatings bearing reactive aldehyde functions have been synthesized and subsequently cross-linked through phenol-aldehyde reactions researchgate.net. Similarly, amine-functionalized silicone oils can be cross-linked with aldehydes to form novel silicone materials mcmaster.ca. The reaction between amines and aldehydes to form imines is an attractive method for cross-linking due to its mild reaction conditions and high yields mcmaster.ca. This chemistry can be applied to create cross-linked materials from polymers containing amine functionalities by incorporating this compound as a cross-linking agent.

The formation of cross-linked networks can significantly improve the thermal stability and char yield of polymers. The reactivity of the aldehyde group allows it to act as an efficient cross-linking agent, leading to materials with enhanced durability researchgate.net.

Role in Organic Electronic Materials

The structure of this compound, with its aromatic core and reactive functional groups, makes it a promising precursor for the synthesis of organic electronic materials. The ability to extend the π-conjugated system through reactions involving the bromine atom is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conjugated polymers are the active materials in many organic electronic devices, including OLEDs and OPVs nih.gov. The synthesis of these materials often relies on the coupling of aromatic building blocks. The bromine atom on this compound can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems.

For example, 1-bromopyrene (B33193) is a common starting material for the synthesis of pyrene-based materials used in OLEDs, where the bromo group is used to attach other aromatic moieties and extend the conjugation uky.edu. Similarly, this compound could be used to introduce a substituted phenyl unit into a larger conjugated molecule or polymer. The aldehyde group can be further modified or used to tune the electronic properties of the final material. The synthesis of such conjugated polymers is a key area of research for developing new materials for OLED applications researchgate.netresearchgate.net.

Potential Reaction Reactant Catalyst Resulting Structure Potential Application
Suzuki CouplingArylboronic acidPd(PPh₃)₄Biphenyl derivativeOLED emitter
Stille CouplingOrganostannanePdCl₂(PPh₃)₂Aryl-substituted benzaldehyde (B42025)OPV donor material
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIArylalkyneOrganic semiconductor

In organic electronic devices, charge transport materials are essential for efficiently moving electrons and holes. These materials are typically organic molecules or polymers with specific electronic properties. The molecular structure of this compound can be modified to create materials with either hole-transporting or electron-transporting characteristics.

The synthesis of charge transport materials often involves the creation of donor-acceptor systems. The substituted benzaldehyde core can be functionalized through the bromine atom to attach electron-donating or electron-withdrawing groups, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. For instance, new luminophores based on benzothiadiazole have been synthesized using Pd-catalyzed cross-coupling reactions, and these materials have shown good charge transport properties in OLEDs mdpi.com. The aldehyde group can also be converted into other functionalities that can influence the charge transport properties and the morphology of the material in thin films.

Supramolecular Assembly and Host-Guest Chemistry

The study of crystal structures of various benzaldehyde derivatives has shown that they can form complex supramolecular networks through weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and halogen bonding nih.gov. The carbonyl group of the aldehyde is often involved in forming diverse synthons that direct the assembly of the molecules in the solid state nih.gov.

In host-guest chemistry, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils can encapsulate guest molecules within their cavities rsc.orgfrontiersin.org. The size and electronic properties of this compound would make it a suitable guest for certain macrocyclic hosts. The formation of such host-guest complexes can modify the properties of the guest molecule, such as its solubility and reactivity, and can be used to construct more complex supramolecular assemblies acs.org. The specific interactions between the host and the guest are determined by factors such as size, shape, and intermolecular forces.

Host Molecule Potential Binding Interactions Potential Application
β-CyclodextrinInclusion of the dimethylphenyl group in the hydrophobic cavity.Controlled release, enhanced solubility.
Calix mcmaster.caareneπ-π stacking with the aromatic rings of the host.Molecular recognition, sensing.
Cucurbit nih.govurilDipole-ion or hydrophobic interactions with the guest.Catalysis, stabilization of reactive species.

Design of Non-Covalent Assemblies

Following a comprehensive review of scientific literature, no specific research has been found detailing the use of this compound in the design of non-covalent assemblies. The formation of such assemblies is reliant on specific intermolecular forces, and the unique structural and electronic characteristics of this compound have not been documented in the context of supramolecular chemistry.

Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is currently no available research in the scientific literature that describes the application of this compound in the synthesis of ligands for either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The aldehyde functional group could potentially be utilized in the formation of imine-based COFs; however, no studies have been published to date that employ this specific molecule for such purposes.

Application as a Scaffold or Precursor in Organocatalysis and Metal Catalysis

Based on available scientific data, this compound has not been reported for use as a scaffold or a precursor molecule in the fields of organocatalysis or metal catalysis. While benzaldehyde derivatives can be integral to certain catalytic processes, the specific substitution pattern of this compound has not been identified in any published catalytic applications.

Future Directions and Interdisciplinary Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

The complexity of reactions involving substituted benzaldehydes like 3-Bromo-4,5-dimethylbenzaldehyde presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel, efficient synthetic pathways.

Table 1: Applications of AI/ML in the Chemistry of this compound

Application AreaAI/ML TechniquePotential ImpactKey Challenges
Reaction Outcome Prediction Deep Learning, Neural NetworksPredicts major products, regioselectivity, and chemoselectivity of reactions involving this compound. acs.orgresearchgate.netDataset bias, accuracy for complex or novel reactions. nih.gov
Retrosynthesis Planning Graph-based models, Reinforcement LearningProposes efficient and novel synthetic routes to target molecules using this compound as a starting material or intermediate. engineering.org.cnHandling of stereochemistry, reaction conditions, and scalability.
Catalyst and Reagent Selection Supervised Learning, Classification AlgorithmsRecommends optimal catalysts and reagents for specific transformations of this compound.Need for extensive experimental data for training and validation.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPredicts the biological activity or material properties of derivatives of this compound.Accuracy depends on the quality of descriptors and the size of the training set.

Continuous Manufacturing and Microreactor Technologies for Scalable Production

The fine chemicals industry is increasingly shifting from traditional batch processing to continuous manufacturing, driven by the need for safer, more efficient, and scalable production methods. researchgate.net Microreactor technology, a key enabler of continuous flow chemistry, offers significant advantages for the synthesis of compounds like this compound and its derivatives. mit.edubeilstein-journals.orgnih.gov

Microreactors are small, continuous-flow devices with high surface-area-to-volume ratios, which allow for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govbeilstein-journals.org This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents or intermediates. mit.edubeilstein-journals.org For instance, the synthesis of aromatic aldehydes can be achieved with high selectivity and efficiency using photocatalytic processes in microfluidic reactors. researchgate.net Furthermore, multistep syntheses can be streamlined by integrating multiple microreactors into a single, automated system, eliminating the need for isolating and purifying intermediates. mit.edu

The application of microreactor technology to the synthesis of this compound could enable its on-demand and scalable production, facilitating its use in larger-scale industrial applications. The ability to precisely control reaction conditions can also open up new avenues for exploring its reactivity under conditions that are not feasible in traditional batch reactors.

Bio-Inspired Synthetic Approaches for Green and Efficient Transformations

Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions to create complex molecules under mild conditions. The synthesis of benzaldehyde (B42025) derivatives in plants, for example, occurs through highly specific enzymatic pathways. nih.gov

Future research could focus on developing biocatalytic methods for the synthesis and functionalization of this compound. This could involve the use of engineered enzymes or whole-cell systems to perform specific transformations, such as selective oxidations, reductions, or C-H functionalizations. For instance, the synthesis of benzaldehyde derivatives can be achieved through the oxidation of corresponding alcohols using environmentally friendly oxidants. researchgate.net

Furthermore, the principles of biomimetic catalysis can be applied to design synthetic catalysts that operate under aqueous and ambient conditions, reducing the reliance on harsh reagents and organic solvents. The development of such "green" synthetic methods would not only be environmentally beneficial but could also lead to more cost-effective and efficient production processes for derivatives of this compound.

Exploration of Unconventional Activation and Reactivity Modes

The reactivity of this compound is largely dictated by the interplay of its functional groups. Future research will likely delve into unconventional methods to activate and manipulate these groups, leading to novel chemical transformations.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying aromatic compounds without the need for pre-functionalization. kuleuven.beresearchgate.net While the directing effect of the aldehyde group typically favors ortho-functionalization, the development of new catalytic systems could enable selective functionalization at other positions on the aromatic ring of this compound. nih.gov The use of transient directing groups is a promising approach to achieve diverse C-H functionalization of benzaldehydes. acs.org Furthermore, exploring C-H activation in unconventional solvents could unlock new reactivity patterns. rsc.org

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions offer mild and sustainable alternatives to traditional synthetic methods. Photocatalytic aldehyde allylation has been demonstrated for the site-specific functionalization of DNA under neutral aqueous conditions, highlighting the potential of this approach for modifying aldehyde-containing molecules like this compound. sioc.ac.cn Electrocatalysis could also be employed to mediate redox reactions at the aldehyde or bromo-substituent, providing access to new synthetic intermediates.

Table 2: Unconventional Activation Strategies for this compound

Activation ModeDescriptionPotential Applications
Directed C-H Functionalization Utilization of directing groups to achieve regioselective C-H bond activation and functionalization. researchgate.netSynthesis of novel substituted derivatives with tailored properties.
Photocatalysis Use of light to initiate and drive chemical reactions. sioc.ac.cnMild and selective functionalization of the aldehyde or aromatic ring.
Electrocatalysis Use of electricity to mediate redox reactions.Controlled oxidation or reduction of the functional groups.
Mechanochemistry Use of mechanical force to induce chemical reactions. scispace.comSolvent-free synthesis and transformations.

Design of Next-Generation Molecular Tools and Functional Systems

The unique structural features of this compound make it an attractive scaffold for the design of next-generation molecular tools and functional systems. Its derivatives have the potential to be used in a wide range of applications, from medicinal chemistry to materials science.

Molecular Probes and Sensors: The aldehyde group can be readily converted into other functional groups, such as imines or oximes, which can serve as linkers for attaching fluorescent dyes or other reporter molecules. sigmaaldrich.com This could enable the development of molecular probes for imaging and sensing specific biological targets. For example, benzaldehyde derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov

Functional Polymers and Materials: The copolymerization of substituted benzaldehydes with other monomers can lead to the formation of functional polymers with tunable properties. researchgate.net For instance, polymers containing aldehyde groups can be used to create self-healing hydrogels or degradable polymer networks. researchgate.net The bromo-substituent on this compound provides a handle for further modification through cross-coupling reactions, allowing for the creation of complex and highly functionalized materials. acs.org

Drug Discovery and Development: Substituted benzaldehydes have been designed to interact with biological targets, such as hemoglobin, to modulate their function. nih.gov The diverse substitution pattern of this compound offers a starting point for the design of new therapeutic agents. Its derivatives have been explored for their anti-tumor activity. bohrium.com The integration of computational methods, such as molecular docking, can aid in the rational design of new drug candidates based on this scaffold. derpharmachemica.com

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4,5-dimethylbenzaldehyde, and how can reaction conditions be optimized?

Synthesis of this compound typically involves bromination of pre-functionalized aromatic precursors. For example, acetal-protected intermediates (e.g., acetals of benzaldehyde derivatives) can undergo regioselective bromination under controlled conditions. Optimization may include:

  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine .
  • Temperature control : Maintaining 0–5°C during electrophilic bromination to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) to stabilize reactive intermediates.
    Reference synthetic protocols for analogous compounds (e.g., 3-bromo-4-fluoro-benzaldehyde acetals) for methodological guidance .

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and detect impurities. Compare chemical shifts with related brominated benzaldehydes (e.g., 4-bromo-3-nitrobenzaldehyde) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H9_9BrO2_2).
    Documentation should align with standards for structurally similar compounds (e.g., 3-bromobenzonitrile) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Eye protection : Immediate flushing with water for 15 minutes upon exposure, followed by ophthalmologist consultation .
  • Skin decontamination : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
    Toxicological data for analogous brominated aldehydes (e.g., 4-(bromomethyl)benzaldehyde) suggest caution due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for brominated benzaldehyde derivatives?

Contradictions often arise from variability in experimental models or compound stability. Strategies include:

  • Standardized assays : Replicate DPPH radical scavenging (IC50_{50}) under uniform conditions (e.g., pH 7.4, 25°C) .
  • Stability studies : Monitor compound degradation in biological matrices (e.g., plasma) via LC-MS to confirm bioactivity correlates with intact structures.
  • Meta-analysis : Compare data across studies (e.g., antioxidant vs. anti-inflammatory effects) using systematic review frameworks .

Q. What experimental strategies are effective in studying the antioxidant mechanisms of this compound?

  • In vitro models : Measure ROS scavenging in cell-free systems (e.g., DPPH, ABTS assays) and cell-based assays (e.g., H2_2O2_2-induced oxidative stress in HepG2 cells) .
  • In vivo models : Use zebrafish or murine models to assess protection against UVB-induced oxidative damage, referencing protocols for 3-bromo-4,5-dihydroxybenzaldehyde .
  • Mechanistic probes : Employ ESR spectroscopy to detect radical intermediates or siRNA knockdowns to identify downstream pathways (e.g., Nrf2/ARE signaling) .

Q. How do substituent positions influence the reactivity of brominated benzaldehydes in cross-coupling reactions?

  • Meta vs. para bromine : Meta-substituted derivatives (e.g., this compound) exhibit lower steric hindrance, favoring Suzuki couplings with aryl boronic acids.
  • Steric effects : Bulky substituents (e.g., methyl groups at C4 and C5) may slow reaction kinetics but improve regioselectivity.
    Compare reactivity with 3-bromo-4-fluoro-benzaldehyde acetals, where fluorine enhances electrophilicity at the aldehyde position .

Q. What methodologies are recommended for analyzing degradation products of this compound under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours.
  • Analytical tools : Use LC-MS/MS to identify hydrolyzed products (e.g., demethylated or debrominated derivatives).
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Reference stability data for 4-(bromomethyl)benzaldehyde, which decomposes under alkaline conditions .

Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic substitution in brominated dimethylbenzaldehyde derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and identify electron-rich sites.
  • Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps to assess susceptibility to electrophilic attack.
    Studies on 3-bromo-4,5-dihydroxybenzaldehyde’s antioxidant activity demonstrate how computational models can validate experimental regioselectivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.